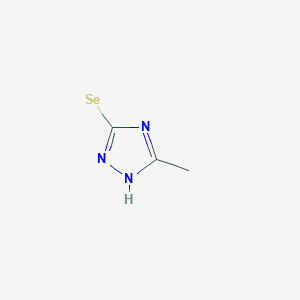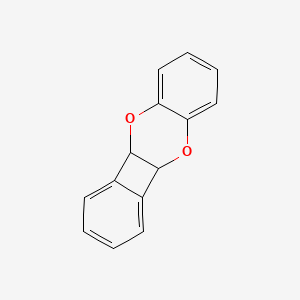![molecular formula C26H26N2OP2 B13818501 Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is a complex organophosphorus compound It features a unique structure with two pyridin-3-yl groups and two phenyl groups connected through a phosphanyl and ethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane typically involves multi-step reactions. One common method includes the reaction of pyridin-3-ylphosphane with phenyl bromide under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by further reaction with another equivalent of pyridin-3-ylphosphane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the reduced form of the compound.
Substitution: The compound can participate in substitution reactions, where one of the phenyl or pyridin-3-yl groups is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halides, nucleophiles, and catalysts
Major Products Formed
Oxidation: Formation of the corresponding oxide
Reduction: Formation of the reduced phosphane derivative
Substitution: Formation of substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane involves its interaction with specific molecular targets. The compound can bind to metal ions through its phosphanyl and pyridin-3-yl groups, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl-[2-[2-[phenyl(pyridin-2-yl)phosphanyl]ethoxy]ethyl]-pyridin-2-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-4-yl)phosphanyl]ethoxy]ethyl]-pyridin-4-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]methoxy]methyl]-pyridin-3-ylphosphane
Uniqueness
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is unique due to its specific arrangement of phenyl and pyridin-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry. The presence of both phosphanyl and ethoxy linkages provides additional versatility in its reactivity and potential interactions with other molecules.
Eigenschaften
Molekularformel |
C26H26N2OP2 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane |
InChI |
InChI=1S/C26H26N2OP2/c1-3-9-23(10-4-1)30(25-13-7-15-27-21-25)19-17-29-18-20-31(24-11-5-2-6-12-24)26-14-8-16-28-22-26/h1-16,21-22H,17-20H2 |
InChI-Schlüssel |
IUWACBZDGMMMSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


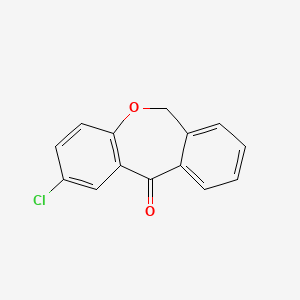
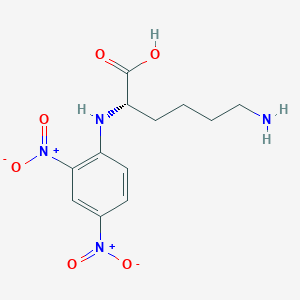
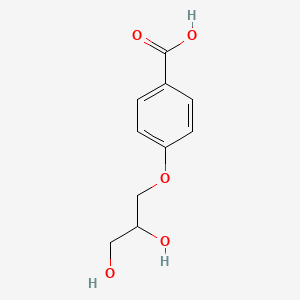
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
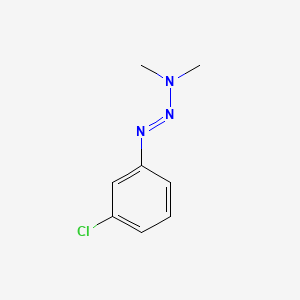
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
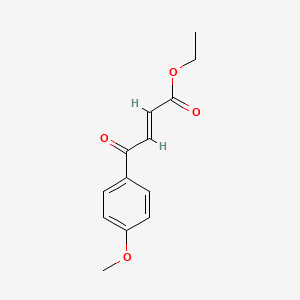

![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
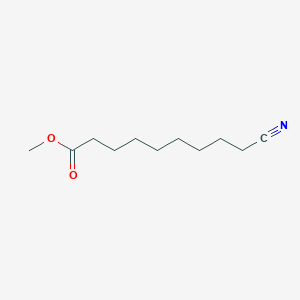
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
